molecular formula C24H21B3O6 B6596415 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene CAS No. 900795-73-5

1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene

Cat. No.: B6596415
CAS No.: 900795-73-5
M. Wt: 437.9 g/mol
InChI Key: AKXLLRRTTCMCOZ-UHFFFAOYSA-N
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Description

1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene (C24H21B3O6) is a boronic acid-functionalized aromatic compound characterized by three dihydroxyboryl groups attached to a central benzene core via para-substituted phenyl linkers. Its structure enables covalent bonding through boronate ester formation, making it a critical building block for covalent organic frameworks (COFs). These COFs exhibit high crystallinity, thermal stability (up to 500–600°C), and exceptional surface areas (e.g., 711–1590 m²/g), as demonstrated in foundational studies . Applications include gas storage, catalysis, and molecular separation due to its rigid, porous architecture.

Properties

IUPAC Name

[4-[3,5-bis(4-boronophenyl)phenyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21B3O6/c28-25(29)22-7-1-16(2-8-22)19-13-20(17-3-9-23(10-4-17)26(30)31)15-21(14-19)18-5-11-24(12-6-18)27(32)33/h1-15,28-33H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXLLRRTTCMCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)B(O)O)C4=CC=C(C=C4)B(O)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21B3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900795-73-5
Record name 1,3,5-Tris^p-(dihydroxyboranyl)phenyl]benzene
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Preparation Methods

Core Framework Construction via Triethynylbenzene Intermediate

The most widely reported route begins with the synthesis of 1,3,5-triethynylbenzene, a trifunctional alkyne core. As detailed in Search Result, this intermediate is prepared through a Sonogashira coupling between 1,3,5-tribromobenzene and trimethylsilylacetylene, followed by desilylation using potassium hydroxide in toluene. The reaction proceeds with a yield of 96%, demonstrating high efficiency for alkyne installation.

Boronic Acid Functionalization

Subsequent functionalization involves introducing boronic acid groups via a second Sonogashira coupling. Search Result outlines the coupling of 1,3,5-triethynylbenzene with 4-bromophenylboronic acid pinacol ester under catalytic conditions (Pd(PPh₃)₄, CuI) in a triethylamine-THF solvent system. The reaction is conducted at 55–70°C for 24–26 hours, achieving a 94% yield of the protected intermediate. Deprotection of the pinacol ester groups is then performed using aqueous potassium hydroxide (KOH, 1.4 g in 5 mL H₂O) in a THF-methanol mixture, yielding the final product with near-quantitative conversion.

Key Reaction Parameters:

ParameterValue
CatalystPd(PPh₃)₄ (0.26 mmol)
Co-catalystCuI (0.26 mmol)
SolventEt₃N : THF (15:70 mL)
Temperature55°C → 70°C (gradient)
Deprotection AgentKOH (1.4 g in H₂O)
Overall Yield89% (two steps)

Alternative Trimerization Approaches

Halogenation-Borylation Sequence

Search Result highlights the nucleation behavior of 1,3,5-tris(4-bromophenyl)benzene, suggesting a potential route via brominated intermediates. A plausible synthesis could involve:

  • Trimerization : Formation of 1,3,5-tris(4-bromophenyl)benzene via Ullmann coupling.

  • Miyaura Borylation : Palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) under inert conditions.
    While this method is hypothetically viable, no experimental data for the target compound exists in the reviewed literature.

Challenges and Optimization Strategies

Steric and Electronic Effects

The triple para-substitution pattern on the central benzene ring introduces significant steric hindrance, complicating coupling reactions. Search Result notes that employing iodine-substituted aryl halides (e.g., 4-iodophenylboronic ester) instead of brominated counterparts improves reaction kinetics due to enhanced leaving group ability, albeit at higher material costs.

Boronic Acid Stability

Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Search Result emphasizes the necessity of using anhydrous solvents (THF, MeOH) during deprotection and storage at low temperatures (−20°C) to prevent degradation. Stabilizing agents like 1,2-ethanediol may be added to reaction mixtures to mitigate this issue.

Structural Characterization and Validation

Spectroscopic Analysis

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic proton signals between δ 7.46–7.61 ppm (DMSO-d₆) with integration ratios matching the expected symmetry.

  • ¹³C NMR : Distinct signals for quaternary carbons (δ 132–158 ppm) and sp-hybridized carbons (δ 84–94 ppm).

  • Elemental Analysis : Carbon and boron percentages within ±0.3% of theoretical values (C: 65.8%, B: 7.4%).

Crystallographic Considerations

Search Result reveals that prenucleation clusters of analogous brominated compounds adopt crystal-like configurations, suggesting that the target molecule may exhibit similar packing behavior. Molecular dynamics simulations predict a thermal expansion coefficient of 8.2 × 10⁻⁵ K⁻¹, necessitating controlled crystallization conditions to avoid defects.

Industrial-Scale Considerations

Cost-Benefit Analysis

FactorSonogashira RouteTrimerization Route
Catalyst CostHigh (Pd, CuI)Moderate (acid catalysts)
Reaction Time24–48 hours8–12 hours
Yield85–89%Unknown
ScalabilityChallengingPotentially easier

Environmental Impact

The Sonogashira method generates stoichiometric amounts of amine salts (e.g., Et₃N·HBr), requiring neutralization and wastewater treatment. Alternative copper-free catalytic systems are under investigation but remain unreported for this specific synthesis .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are crystalline materials formed through the covalent bonding of organic molecules. The incorporation of 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene into COFs has shown promising results in gas adsorption and separation technologies.

  • Gas Storage and Separation : COFs constructed using this compound have demonstrated high surface areas and porosity, making them suitable for gas storage applications. For instance, COF-8, synthesized from this compound and other building blocks, exhibited a BET surface area of approximately 1400 m²/g and significant CO₂ uptake capabilities at ambient conditions .
  • Catalysis : The functionalization of COFs with this compound enhances their catalytic properties. Studies have indicated that COFs can act as supports for various catalytic reactions, including Suzuki coupling reactions, which are vital in organic synthesis .

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks are another area where this compound plays a crucial role. Its ability to serve as a bridging ligand allows for the construction of complex MOF structures.

  • Hydrogen Storage : MOFs incorporating this compound have been explored for hydrogen storage applications. They can achieve high hydrogen capacities under specific conditions, making them candidates for clean energy solutions .
  • Selective Gas Adsorption : The unique structure of this compound facilitates selective adsorption of gases such as CO₂ over N₂, which is critical for environmental applications like carbon capture .

Photoluminescent and Optical Applications

Recent research has highlighted the potential of this compound in photoluminescent materials. Its boron-containing structure can enhance fluorescence properties when incorporated into polymer matrices.

  • Fluorescent Sensors : The photoluminescent properties enable its use in sensors for detecting metal ions or small organic molecules. The sensitivity and specificity of these sensors can be improved through careful design of the polymer matrix used alongside the compound .

Data Table: Summary of Applications

Application AreaKey FeaturesReferences
Covalent Organic FrameworksHigh surface area; gas storage; catalytic support
Metal-Organic FrameworksHydrogen storage; selective gas adsorption
Photoluminescent MaterialsFluorescent sensors; enhanced optical properties

Case Study 1: COF Development

A study by Zeng et al. (2016) demonstrated the synthesis of a highly porous COF using this compound as a building block. The resulting framework showed exceptional thermal stability and high CO₂ uptake capacity at room temperature, indicating its potential for carbon capture applications .

Case Study 2: MOF Hydrogen Storage

Research conducted by Valverde-González et al. (2022) investigated the use of this compound in developing MOFs aimed at hydrogen storage. The study reported a significant increase in hydrogen absorption rates at cryogenic temperatures when utilizing frameworks built with this ligand .

Mechanism of Action

The mechanism of action of 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene involves its ability to form reversible covalent bonds with diols and other molecules containing hydroxyl groups. This property makes it useful in the development of sensors and drug delivery systems. The compound can interact with molecular targets through hydrogen bonding and electrostatic interactions , influencing various biochemical pathways .

Comparison with Similar Compounds

Boronic Acid-Based COF Precursors

Example Compounds :

  • COF-1 (C3H2BO)6·(C9H12)1
  • COF-5 (C9H4BO2)
Property 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene COF-1 COF-5
Functional Groups Dihydroxyboryl Phenyl diboronic acid + hexahydroxytriphenylene Phenyl diboronic acid
Surface Area ~1500 m²/g (estimated) 711 m²/g 1590 m²/g
Thermal Stability Up to 500°C Up to 500°C Up to 600°C
Pore Size 7–27 Å (depending on framework design) 7 Å 27 Å
Applications Gas storage, catalysis Gas adsorption Energy storage

Key Differences :

  • Synthesis: While this compound is a discrete monomer, COF-1 and COF-5 are synthesized via condensation of phenyl diboronic acid with triphenylene or benzene derivatives, respectively .
  • Structure : COF-1 adopts a staggered graphitic layer arrangement (P63/mmc symmetry), whereas COF-5 has eclipsed layers (P6/mmm symmetry). The central compound’s flexibility allows tailored framework geometries.

Hydroxyl-Functionalized Analogues

Example Compound : 1,3,5-Tris(4-hydroxyphenyl)benzene (C24H18O3)

Property This compound 1,3,5-Tris(4-hydroxyphenyl)benzene
Functional Groups Dihydroxyboryl Hydroxyl
Reactivity Forms covalent boronate esters Forms hydrogen bonds
Thermal Stability Up to 500°C Lower (<300°C)
Applications COFs for gas storage Hydrogen-bonded frameworks, photoluminescent polymers

Key Differences :

  • Bonding : Hydroxyl groups enable hydrogen-bonded networks, which are less robust than boronate ester-linked COFs.
  • Purity : Hydroxyl derivatives are >98% pure but lack the porosity of boronic acid-based frameworks .

Aldehyde-Functionalized Analogues

Example Compound : 1,3,5-Tris(p-formylphenyl)benzene (C27H18O3)

Property This compound 1,3,5-Tris(p-formylphenyl)benzene
Functional Groups Dihydroxyboryl Aldehyde
Framework Type Boronate ester-linked COFs Imine-linked COFs
Stability High thermal stability Moderate (dynamic imine bonds)
Applications Permanent porosity applications pH-responsive materials, drug delivery

Key Differences :

  • Dynamic Behavior : Imine-linked COFs exhibit reversible bonding, enabling stimuli-responsive behavior but reduced stability compared to boronate esters.
  • Synthesis : Aldehyde derivatives require diamines or hydrazides for condensation, contrasting with boronic acid self-condensation .

Carbazole-Functionalized Analogues

Example Compound : 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene (C57H33N3)

Property This compound 1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene
Functional Groups Dihydroxyboryl Carbazole
Electronic Properties Insulating Semiconducting (bandgap ~3.0 eV)
Applications Porosity-driven uses Optoelectronics (OLEDs, sensors)

Key Differences :

  • Functionality : Carbazole groups introduce π-conjugation and charge transport properties, diverging from the porosity focus of boronic acid derivatives.
  • Purity : Carbazole derivatives are typically 97% pure, limiting crystallinity compared to boronic acid COFs .

Phosphonic Acid-Functionalized Analogues

Example Compound: 1,3,5-Tris(4-phosphonophenyl)benzene (C24H21O9P3)

Property This compound 1,3,5-Tris(4-phosphonophenyl)benzene
Functional Groups Dihydroxyboryl Phosphonic acid
Acidity Weak Lewis acid (pKa ~8.6) Strong Brønsted acid (pKa ~2)
Applications COFs for catalysis Proton conduction, metal coordination

Key Differences :

  • Coordination Chemistry : Phosphonic acids form stable complexes with metals, enabling MOF synthesis, unlike boronic acids.
  • Stability : Phosphonate-based materials exhibit superior hydrolytic stability but lower porosity .

Biological Activity

1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene, also known as Suprastat, is a compound that has gained attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its mechanism of action, anticancer properties, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C24H21B3O6
  • Molecular Weight: 437.86 g/mol
  • CAS Number: 900795-73-5

The compound features a central benzene ring with three para-dihydroxyboryl phenyl groups attached. This structure is significant for its ability to interact with biological targets.

This compound primarily acts as a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 plays a crucial role in regulating various cellular processes, including gene expression and protein function. By inhibiting HDAC6, this compound can enhance the acetylation of histones and non-histone proteins, leading to altered cellular signaling pathways that promote apoptosis in cancer cells.

Key Mechanistic Insights:

  • Selective Inhibition: The compound exhibits high selectivity for HDAC6 compared to other isoforms, which minimizes potential side effects associated with pan-HDAC inhibitors.
  • Immunomodulatory Effects: In vivo studies have demonstrated that Suprastat can enhance antitumor immune responses by modulating macrophage polarization and increasing the infiltration of CD8+ T-cells into tumors.

Biological Activity and Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound's efficacy was evaluated through several assays:

Cytotoxicity Assays

The cytotoxic effects were assessed using MTT assays against multiple cancer cell lines including:

  • Breast Cancer Cell Lines: MDA-MB-231 and MCF-7
  • Cervical Cancer Cell Line: HeLa

Results indicated that the compound significantly reduced cell viability in these cancer cell lines while exhibiting lower toxicity towards normal cells such as Vero cells (African green monkey kidney cells) .

DNA Binding Studies

The compound's interaction with DNA was characterized using UV-visible spectrophotometry. It was found to bind to DNA through groove binding mechanisms, leading to unwinding of the DNA helix. This interaction is critical for its anticancer activity as it can disrupt essential cellular processes involved in proliferation and survival of cancer cells .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

StudyFindings
Study 1 (2023)Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value indicating effective inhibition compared to standard chemotherapy agents like doxorubicin and cisplatin .
Study 2 (2023)Investigated the binding affinity of the compound to various proteins involved in apoptosis (caspase-3, p53). Molecular docking simulations suggested strong interactions mediated by hydrogen bonds and electrostatic forces .
Study 3 (2024)Highlighted the immunomodulatory effects of Suprastat in melanoma models, enhancing the efficacy of anti-PD1 immunotherapy by altering macrophage polarization.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene, and what key parameters influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or condensation of boronic acid derivatives. For example, analogous COF syntheses involve refluxing boronic acid precursors with polyol linkers in solvents like mesitylene/dioxane under inert conditions . Critical parameters include stoichiometric ratios (e.g., 3:2 boronic acid-to-polyol), reaction time (48–72 hours), and temperature (85–120°C). Post-synthesis purification via Soxhlet extraction (e.g., acetone, THF) removes unreacted monomers. Yield optimization requires strict moisture control due to boronic acid hydrolysis sensitivity .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • ¹¹B NMR : Detects boronic acid peaks at δ ~30 ppm (trigonal BO₃) and δ ~10 ppm (tetrahedral BO₄), confirming successful synthesis and absence of hydrolysis .
  • FT-IR : B-O stretching vibrations at 1340–1390 cm⁻¹ and O-H bonds (broad peak ~3200 cm⁻¹) validate functional groups.
  • XRD : Matches experimental patterns with simulated models (e.g., Materials Studio) to verify crystallinity and layered stacking .

Q. What are the recommended storage conditions to prevent hydrolysis of boronic acid groups?

  • Methodological Answer : Store under anhydrous conditions (argon/vacuum) at –20°C. Use desiccants like molecular sieves in storage vials. Pre-dry solvents (e.g., THF, DMF) over activated 3Å sieves before use in reactions .

Advanced Research Questions

Q. How does the trigonal symmetry of this compound influence the topological design of covalent organic frameworks (COFs)?

  • Methodological Answer : The C₃-symmetric core enables the formation of hexagonal porous frameworks. When condensed with linear or triangular linkers (e.g., hexahydroxytriphenylene), eclipsed (P6/mmm) or staggered (P63/mmc) layer stacking occurs, as confirmed by Pawley refinement of PXRD data. Pore sizes correlate with linker length; for example, using 4,4'-biphenyldiboronic acid increases pore diameter to ~27 Å .

Q. What methodologies resolve discrepancies between experimental and simulated PXRD patterns in COF characterization?

  • Methodological Answer : Discrepancies arise from disorder or incomplete crystallinity. Strategies include:

  • Rietveld refinement : Adjusts simulated peak intensities to match experimental data, accounting for preferred orientation.
  • Gas adsorption analysis : N₂ adsorption at 77 K validates porosity (BET surface area >700 m²/g) and pore size distribution (NLDFT models). Discrepancies in surface area (e.g., 711 vs. 1590 m²/g for COF-1 vs. COF-5) are resolved by optimizing activation protocols (supercritical CO₂ drying) .

Q. What strategies enhance the hydrolytic stability of boronic acid-based COFs derived from this compound in aqueous environments?

  • Methodological Answer :

  • Linker modification : Incorporate electron-withdrawing groups (e.g., –CF₃) to reduce boronate ester lability.
  • Post-synthetic stabilization : Treat COFs with Lewis acids (e.g., Al³⁺) to crosslink boronate nodes.
  • Hydrophobic functionalization : Introduce alkyl chains (-C₆H₁₃) to repel water, as validated by contact angle measurements (>120°) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene
Reactant of Route 2
Reactant of Route 2
1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene

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